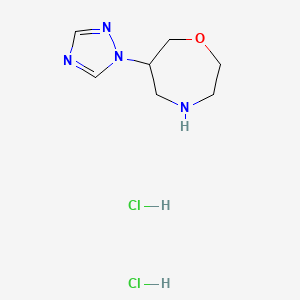

6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride” is a derivative of 1,2,4-triazole. 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Scientific Research Applications

Electrochromic Materials

Research has explored the development of donor–acceptor systems for creating low bandgap black polymers, aiming for materials that can absorb virtually the whole visible spectrum. These efforts are crucial in designing advanced electrochromic materials that switch colors in response to electrical stimuli. For example, the synthesis of a processable neutral state black copolymer, which transitions from black to transmissive grey, demonstrates significant potential in electrochromic applications due to its excellent operational stability under ambient conditions (İçli et al., 2010).

Heterocyclic Chemistry

The synthesis of various heterocyclic compounds, including phthalazinone derivatives, highlights the versatility of 1,2,4-triazole-based compounds in organic synthesis. These compounds serve as key intermediates for further chemical transformations, underscoring their importance in constructing complex molecular architectures (Mahmoud et al., 2012).

Synthesis of 1,4-Oxazepanes

The preparation of 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses illustrates the application of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane dihydrochloride in synthesizing complex cyclic structures. This research provides valuable insights into the synthesis of cyclic compounds that could have implications in developing new pharmaceuticals or materials (Trtek et al., 2004).

Cyclization Methods

The development of new methods for synthesizing 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines showcases the potential of using 1,2,4-triazole derivatives in cyclization reactions. These methods provide a pathway to synthesize medicinally relevant compounds, highlighting the compound's utility in organic synthesis (Ibis & Zora, 2020).

Safety and Hazards

While specific safety and hazard information for “6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride” was not found in the available resources, it’s generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

Target of action

Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have shown significant antibacterial activity .

Biochemical pathways

The affected pathways can also vary widely. For instance, some 1,2,4-triazole derivatives have been found to have anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of 1,2,4-triazole derivatives can be influenced by their ability to form hydrogen bonds with different targets, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of action

The molecular and cellular effects of 1,2,4-triazole derivatives can include inhibiting the growth of bacteria or cancer cells, depending on the specific compound and its targets .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .

properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)-1,4-oxazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-2-12-4-7(3-8-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQGQBKMXBGZKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)N2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)

![3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2562944.png)

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)